3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt
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Overview
Description
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is a deuterated metabolite of Acetaminophen. It is often used as a reference standard in pharmaceutical toxicology and forensic studies . The compound is characterized by its molecular formula C₁₁H₉D₅N₂O₄S•C₂HF₃O₂ and a molecular weight of 389.36 .
Preparation Methods
The synthesis of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves the deuteration of Acetaminophen followed by conjugation with cysteine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms . Industrial production methods may involve the use of magnetic beads as an extraction medium for the simultaneous quantification of acetaminophen and structurally related compounds in human serum .
Chemical Reactions Analysis
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways. In biology, it helps in understanding the metabolism of acetaminophen and its related compounds. In medicine, it is used in toxicology studies to assess the effects of acetaminophen overdose. Industrially, it is used in the development of pharmaceutical reference standards .
Mechanism of Action
The mechanism of action of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves its role as a metabolite of acetaminophen. It interacts with various molecular targets and pathways involved in the metabolism and detoxification of acetaminophen. The compound helps in understanding the biotransformation of acetaminophen and its potential toxic effects .
Comparison with Similar Compounds
3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. Similar compounds include other deuterated metabolites of acetaminophen, such as S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine-d3 Trifluoroacetic Acid Salt .
Properties
Molecular Formula |
C13H15F3N2O6S |
---|---|
Molecular Weight |
389.36 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3,2D,4D; |
InChI Key |
PDZGEXMJHANKLR-ADUMQXTCSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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